molecular formula C14H22N2O3S B501673 1-((2-Ethoxy-4-methylphenyl)sulfonyl)-4-methylpiperazine CAS No. 915911-05-6

1-((2-Ethoxy-4-methylphenyl)sulfonyl)-4-methylpiperazine

Cat. No.: B501673
CAS No.: 915911-05-6
M. Wt: 298.4g/mol
InChI Key: AMCOCGVOMAFVOJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-((2-Ethoxy-4-methylphenyl)sulfonyl)-4-methylpiperazine is a chemical compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound is characterized by the presence of an ethoxy group, a methyl group, and a sulfonyl group attached to a piperazine ring. Its molecular structure allows it to participate in a variety of chemical reactions, making it a valuable compound for research and industrial purposes.

Preparation Methods

The synthesis of 1-((2-Ethoxy-4-methylphenyl)sulfonyl)-4-methylpiperazine typically involves multiple steps, starting with the preparation of the intermediate compounds. One common synthetic route includes the reaction of 2-ethoxy-4-methylbenzenesulfonyl chloride with 4-methylpiperazine under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to facilitate the formation of the desired product. Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.

Chemical Reactions Analysis

1-((2-Ethoxy-4-methylphenyl)sulfonyl)-4-methylpiperazine undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of corresponding amines or alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the piperazine ring, where nucleophiles like halides or alkoxides replace existing substituents.

    Hydrolysis: The sulfonyl group can undergo hydrolysis in the presence of strong acids or bases, leading to the formation of sulfonic acids and corresponding amines.

Scientific Research Applications

1-((2-Ethoxy-4-methylphenyl)sulfonyl)-4-methylpiperazine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.

    Industry: It is utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and dyes.

Mechanism of Action

The mechanism of action of 1-((2-Ethoxy-4-methylphenyl)sulfonyl)-4-methylpiperazine involves its interaction with specific molecular targets and pathways. The sulfonyl group is known to participate in various biochemical processes, potentially inhibiting enzymes or interacting with cellular receptors. The exact molecular targets and pathways are subject to ongoing research, aiming to elucidate the compound’s effects at the molecular level.

Comparison with Similar Compounds

When compared to similar compounds, 1-((2-Ethoxy-4-methylphenyl)sulfonyl)-4-methylpiperazine stands out due to its unique combination of functional groups. Similar compounds include:

    [(2-Ethoxy-4-methylphenyl)sulfonyl]piperidine: This compound shares the sulfonyl and ethoxy groups but differs in the piperidine ring structure.

    1-((2-Ethoxy-4-methylphenyl)sulfonyl)-1H-imidazole: This compound has an imidazole ring instead of a piperazine ring, leading to different chemical properties and reactivity.

    1-((2-Ethoxy-4-methylphenyl)sulfonyl)-1H-benzo[d][1,2,3]triazole: This compound contains a benzo[d][1,2,3]triazole ring, which imparts distinct characteristics compared to the piperazine ring.

Properties

IUPAC Name

1-(2-ethoxy-4-methylphenyl)sulfonyl-4-methylpiperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22N2O3S/c1-4-19-13-11-12(2)5-6-14(13)20(17,18)16-9-7-15(3)8-10-16/h5-6,11H,4,7-10H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMCOCGVOMAFVOJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC(=C1)C)S(=O)(=O)N2CCN(CC2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.40 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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